

In-Depth Technical Guide to the Spectroscopic Data of Maglifloenone

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Compound of Interest

Compound Name: *Maglifloenone*

Cat. No.: *B12318382*

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Abstract

Maglifloenone, a lignan isolated from the flowers of *Magnolia liliflora*, possesses a unique spirocyclohexadienone neolignan structure. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration in medicinal chemistry and drug development. This guide provides a detailed compilation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of **Maglifloenone**. It includes structured tables for quantitative data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis process.

Chemical Structure

IUPAC Name: (1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.0^{1,6}]dodeca-2,5-dien-4-one

Molecular Formula: C₂₂H₂₆O₆

Molecular Weight: 386.44 g/mol

CAS Number: 82427-77-8

Spectroscopic Data

The structural elucidation of **Maglifloenone** was primarily achieved through the application of various spectroscopic techniques. The following sections detail the data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Maglifloenone** are presented below.

Table 1: ^1H NMR Spectroscopic Data of **Maglifloenone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **Maglifloenone**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features.

Table 3: Mass Spectrometry Data of **Maglifloenone**

m/z	Interpretation
Data not available in search results	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption frequencies.

Table 4: Infrared (IR) Spectroscopic Data of **Maglifloenone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1730	Ketone (C=O)
1652	Olefin (C=C)
1611	Benzene Ring
1508	Benzene Ring
1463	Benzene Ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

- **Sample Preparation:** A sample of pure **Maglifloenone** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **¹³C NMR Acquisition:** Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry

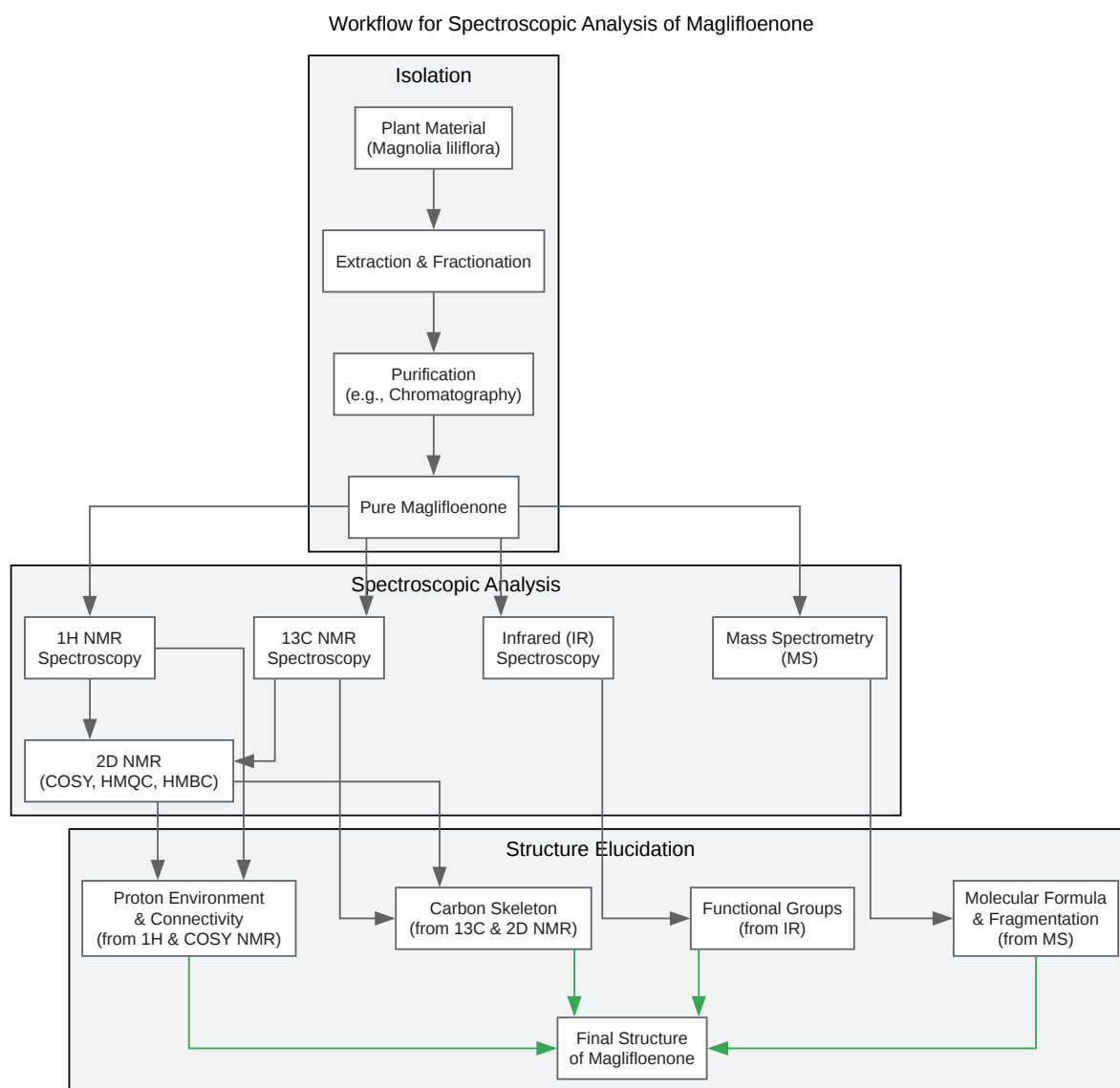
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., CCl_4).
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The positions of absorption bands are reported in wavenumbers (cm^{-1}).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like **Maglifloenone**.



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Caption: Workflow for the isolation and structural elucidation of **Magliffloenone**.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the identification and characterization of **Maglifloenone**. The combination of NMR, MS, and IR techniques allows for the unambiguous determination of its complex chemical structure. This information is invaluable for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in exploring the therapeutic potential of this and related lignan compounds. Further research to obtain and publish the complete ^1H and ^{13}C NMR data is encouraged to create a more comprehensive public record for this compound.

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